![molecular formula C27H30N2 B14393252 1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine CAS No. 87872-24-0](/img/structure/B14393252.png)
1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine is an organic compound with the molecular formula C21H26N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest due to its unique structure, which includes two pyrrolidine rings connected by a phenylmethylene bridge, making it a subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine typically involves the reaction of pyrrolidine with a suitable phenylmethylene precursor. One common method is the condensation reaction between pyrrolidine and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine rings.
Reduction: Reduced derivatives with hydrogenated pyrrolidine rings.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Applications De Recherche Scientifique
1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as thermosetting polymers and flame retardant resins
Mécanisme D'action
The mechanism of action of 1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane permeability and function .
Comparaison Avec Des Composés Similaires
1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine can be compared with other similar compounds, such as:
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: This compound has a similar phenylmethylene bridge but contains maleimide groups instead of pyrrolidine rings.
Bis(4-pyrrolidinophenyl)methane: Another related compound with two pyrrolidine rings connected by a methylene bridge.
The uniqueness of 1,1’-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
87872-24-0 |
|---|---|
Formule moléculaire |
C27H30N2 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1-[4-[phenyl-(4-pyrrolidin-1-ylphenyl)methyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C27H30N2/c1-2-8-22(9-3-1)27(23-10-14-25(15-11-23)28-18-4-5-19-28)24-12-16-26(17-13-24)29-20-6-7-21-29/h1-3,8-17,27H,4-7,18-21H2 |
Clé InChI |
SISOUSYLJLQYPI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)N5CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


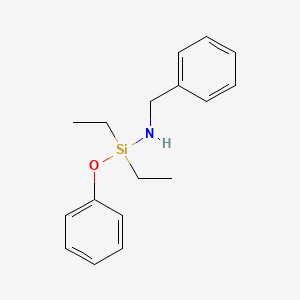
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)
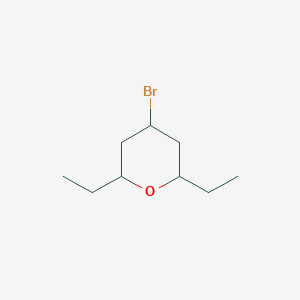
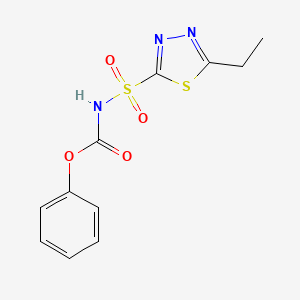
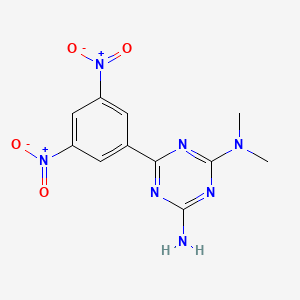
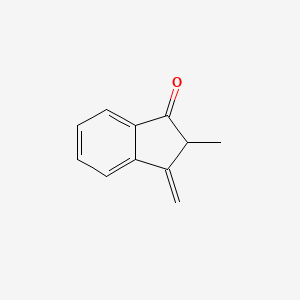
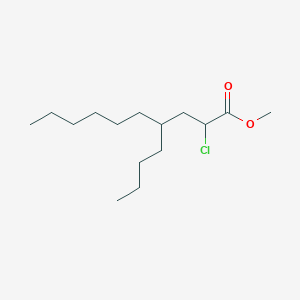
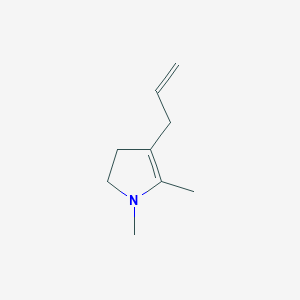
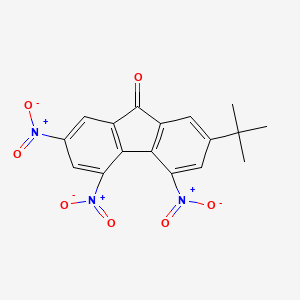
![2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate](/img/structure/B14393238.png)

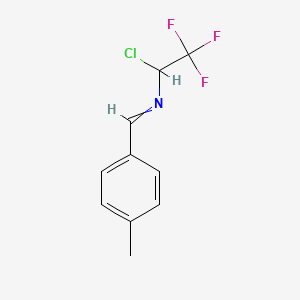
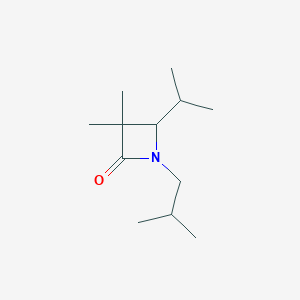
![(2S)-2-Amino-6-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid](/img/structure/B14393267.png)
